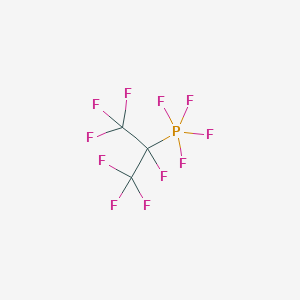
Tetrafluoro(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrafluoro(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-lambda~5~-phosphane is a fluorinated organophosphorus compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the production likely involves similar synthetic routes as those used in laboratory settings, scaled up to meet industrial demands. The use of specialized equipment to handle fluorinated compounds and ensure safety is essential.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrafluoro(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state phosphorus species.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phosphorus pentafluoride derivatives, while substitution reactions can produce a variety of functionalized phosphorus compounds.
Applications De Recherche Scientifique
Tetrafluoro(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s unique properties make it useful in biochemical studies, including enzyme inhibition and protein modification.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in drug design and delivery.
Industry: The compound is used in the production of specialized materials, including fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of Tetrafluoro(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-lambda~5~-phosphane involves its interaction with molecular targets through its fluorine atoms. These interactions can lead to the modification of biological molecules, such as proteins and enzymes, affecting their function. The exact pathways and molecular targets are still under investigation, but the compound’s high reactivity and specificity make it a valuable tool in research.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,2,3,3,3-Heptafluoropropane: A related fluorinated compound used in fire suppression and as a refrigerant.
Hexafluoropropylene oxide: Another fluorinated compound with applications in polymer production.
Perfluorooctanoic acid: A widely studied fluorinated compound with environmental and health implications.
Uniqueness
Tetrafluoro(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-lambda~5~-phosphane is unique due to its specific combination of fluorine atoms and phosphorus, which imparts distinct chemical properties
Propriétés
Numéro CAS |
205926-51-8 |
|---|---|
Formule moléculaire |
C3F11P |
Poids moléculaire |
275.99 g/mol |
Nom IUPAC |
tetrafluoro(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-λ5-phosphane |
InChI |
InChI=1S/C3F11P/c4-1(2(5,6)7,3(8,9)10)15(11,12,13)14 |
Clé InChI |
RYASTPPOHORPQK-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)(F)F)(C(F)(F)F)(F)P(F)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


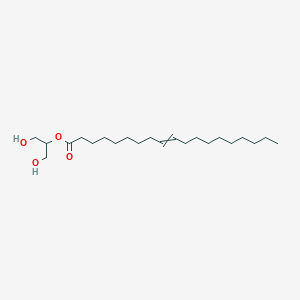
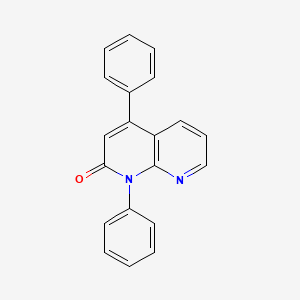
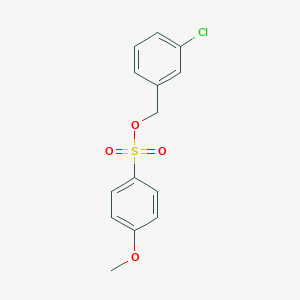

![2-[(Trimethylsilyl)oxy]pyrazine](/img/structure/B14262173.png)
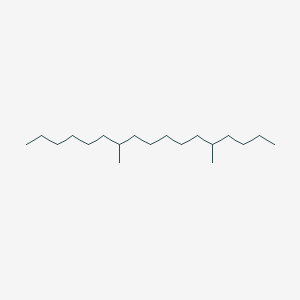
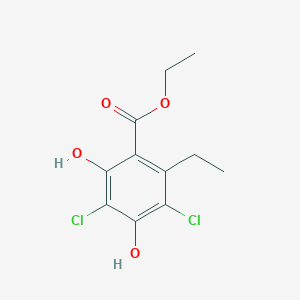
![2-Benzylthieno[2,3-d][1,2]thiazol-3(2H)-one](/img/structure/B14262196.png)


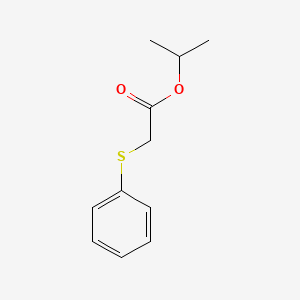

![Silane, trimethyl[[2-methyl-3-(1-methylethyl)-1-cyclopenten-1-yl]oxy]-](/img/structure/B14262220.png)
![4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]-2-methoxybenzaldehyde](/img/structure/B14262223.png)
